1-Methyl-1,2,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one
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Overview
Description
1-Methyl-1,2,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one is a heterocyclic compound that belongs to the class of imidazo[2,1-c][1,2,4]triazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1,2,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of imidazoline derivatives with methylisothiocyanate, followed by cyclization to form the desired triazine ring . The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1,2,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound.
Scientific Research Applications
1-Methyl-1,2,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one has been extensively studied for its applications in:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Mechanism of Action
The mechanism of action of 1-Methyl-1,2,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and interference with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-phenyl-6,7-dihydro-4H-imidazo[2,1-c][1,2,4]triazine: A similar compound with a phenyl group at the 3-position.
1,2,3,4-Tetrahydroimidazo[1,5-c][1,2,4]triazine: Another related compound with a different substitution pattern.
Uniqueness
1-Methyl-1,2,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one is unique due to its specific substitution pattern and the presence of a methyl group at the 1-position. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
62638-43-1 |
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Molecular Formula |
C6H10N4O |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
1-methyl-2,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazin-3-one |
InChI |
InChI=1S/C6H10N4O/c1-9-6-7-2-3-10(6)4-5(11)8-9/h2-4H2,1H3,(H,8,11) |
InChI Key |
YMMNYBVXJPJXTM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NCCN2CC(=O)N1 |
Origin of Product |
United States |
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